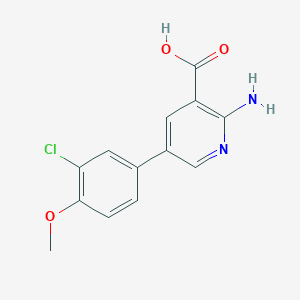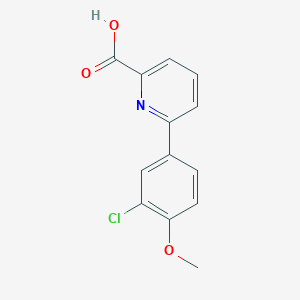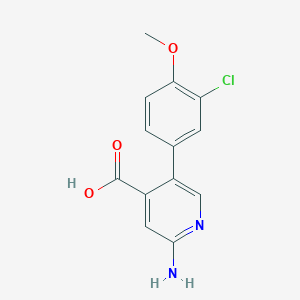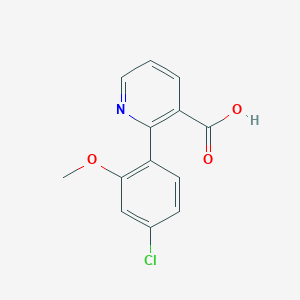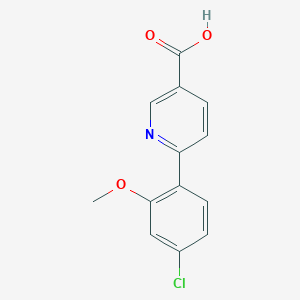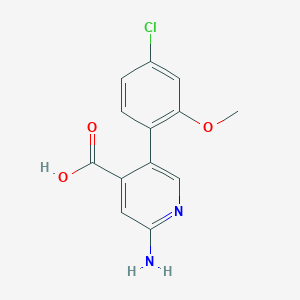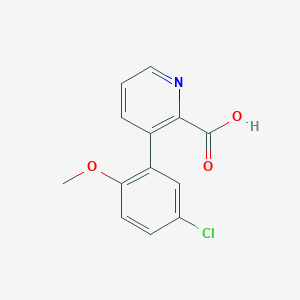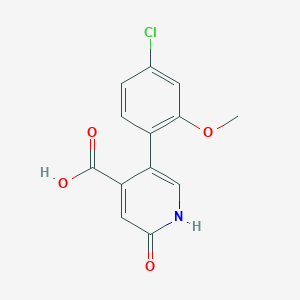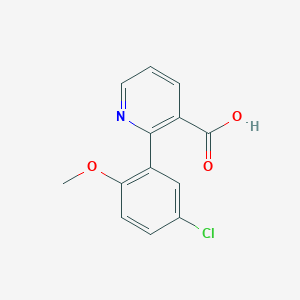
2-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Chloro-2-methoxyphenyl)nicotinic acid (2-Cl-MPA) is a synthetic compound with a wide range of applications in both scientific research and industrial processes. It is a derivative of nicotinic acid, a naturally occurring compound that is found in food sources such as meat, fish, and eggs. 2-Cl-MPA is also known as 5-chloro-2-methoxyphenylnicotinic acid and has the chemical formula C8H7ClNO2. It is a white crystalline solid that is insoluble in water and has a melting point of 113-115°C. 2-Cl-MPA has a wide range of applications, including its use as a catalyst in organic synthesis, a reagent for the synthesis of other compounds, and a fluorescent probe for the detection of certain molecules.
科学研究应用
2-Cl-MPA is used in a variety of scientific research applications. It is used as a fluorescent probe for the detection of certain molecules, such as proteins, nucleic acids, and carbohydrates. It is also used as a reagent for the synthesis of other compounds and as a catalyst in organic synthesis. Additionally, 2-Cl-MPA has been used in the study of enzyme-catalyzed reactions, the binding of drugs to their targets, and the inhibition of certain enzymes.
作用机制
The mechanism of action of 2-Cl-MPA is not completely understood. However, it is believed to act as a competitive inhibitor of certain enzymes. It is thought to bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. Additionally, it is believed to interact with other proteins, such as transcription factors, to regulate gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cl-MPA are not well understood. However, it is believed to have a variety of effects on the body. In animal studies, it has been shown to affect the activity of certain enzymes, modulate gene expression, and affect the binding of drugs to their targets. Additionally, it has been shown to have an effect on the metabolism of certain compounds.
实验室实验的优点和局限性
2-Cl-MPA has a number of advantages for use in laboratory experiments. It is a highly pure compound, with a purity of 95%, making it ideal for use in research. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use. It is not very soluble in water and has a relatively low melting point, making it difficult to use in certain experiments.
未来方向
There are a number of potential future directions for research involving 2-Cl-MPA. These include further research into its mechanism of action, its effects on gene expression and drug binding, and its potential applications in the development of new drugs. Additionally, research could be conducted into its potential use as a fluorescent probe for the detection of specific molecules, and its potential use as a catalyst in organic synthesis. Finally, research could be conducted into its potential toxicity and its effects on the environment.
合成方法
2-Cl-MPA can be synthesized in a variety of ways. One method involves the reaction of 5-chloro-2-methoxyphenol and nicotinic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of 140-150°C and yields a product with a purity of 95%. Another method involves the reaction of 5-chloro-2-methoxyphenol and nicotinic acid in the presence of a base catalyst. This reaction is carried out at a temperature of 120-130°C and yields a product with a purity of 95%.
属性
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-11-5-4-8(14)7-10(11)12-9(13(16)17)3-2-6-15-12/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGNJSLQMIWCFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687953 |
Source


|
| Record name | 2-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261956-10-8 |
Source


|
| Record name | 2-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

